An In-Depth Technical Guide to the Synthesis and Characterization of Moxifloxacin Isomers
An In-Depth Technical Guide to the Synthesis and Characterization of Moxifloxacin Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent noted for its broad-spectrum activity.[1][2][3][4] Its molecular structure contains two chiral centers, giving rise to the possibility of four stereoisomers: (S,S), (R,R), (R,S), and (S,R).[5][6][7] The pharmacologically active and clinically utilized form is the (S,S)-isomer.[5][6][7] Differences in stereochemistry can lead to significant variations in pharmacological activity, pharmacokinetics, and potential toxicity.[8][9][10] Therefore, the stereoselective synthesis and rigorous characterization of moxifloxacin isomers are of paramount importance in drug development and quality control to ensure safety and efficacy.[11][12][13] This technical guide provides a comprehensive overview of the synthetic strategies, separation techniques, and characterization methodologies for the isomers of moxifloxacin, grounded in established scientific principles and regulatory expectations.[14][15]
Introduction: The Stereochemical Complexity of Moxifloxacin
Moxifloxacin's efficacy is intrinsically linked to its specific three-dimensional structure. The molecule's two stereocenters are located within the diazabicyclononyl ring side chain at the C-7 position of the quinolone core.[4][16][17] The desired (S,S)-isomer exhibits potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[2][4] The other isomers, namely the (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers, may possess altered biological activity profiles and are considered impurities.[5][6][7]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the stereoisomeric composition of chiral drugs.[12][13][18] It is crucial to justify the development of a single enantiomer over a racemate and to characterize and control all potential stereoisomeric impurities.[12][13][14] This underscores the need for robust and validated analytical methods capable of separating and quantifying each isomer.
Stereoselective Synthesis of Moxifloxacin
The primary goal in synthesizing moxifloxacin is to produce the (S,S)-isomer with high enantiomeric purity. This is typically achieved by preparing the chiral key intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane, and subsequently coupling it with the fluoroquinolone core.[16][19][20][21]
Synthesis of the Chiral Intermediate: (S,S)-2,8-diazabicyclo[4.3.0]nonane
Several strategies have been developed for the asymmetric synthesis of this key intermediate. One effective approach involves an intramolecular double stereodifferentiation methodology.[19][20] This method utilizes a dual chiral-auxiliary strategy to ensure high stereoselectivity during a critical hydrogenation step, which establishes the desired cis-[5][9] bicyclic system.[19][20]
Another enantioselective synthesis route employs (R)-2-amino-2-phenylethanol as a chiral induction reagent.[21] This multi-step process is designed for operational simplicity, with purification often achievable through recrystallization.[21] Enzymatic resolution has also been explored, using lipases such as Candida antarctica lipase B (CALB) to selectively resolve a racemic precursor, yielding the desired enantiomer with high optical purity.[21]
Coupling and Final Synthesis
Once the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is obtained, it is condensed with an activated fluoroquinolone core, such as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid or its ester derivative.[1][16] The reaction is often carried out in the presence of a base.[1] Some processes utilize a borate intermediate to facilitate the coupling reaction, which can lead to higher yields.[1][16][22]
Caption: Stereoselective synthesis workflow for (S,S)-Moxifloxacin.
Separation of Moxifloxacin Isomers
The separation of stereoisomers is a critical analytical challenge. Due to their identical physical and chemical properties (in an achiral environment), specialized techniques are required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers. This can be achieved through two primary approaches:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the isomers are separated on a column containing a chiral selector immobilized on the stationary phase.
-
Indirect Separation using Chiral Derivatizing Agents (CDAs): In this method, the isomers are reacted with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on an achiral column. A validated ligand-exchange chromatography method uses L-isoleucine and Cu(II) as chiral reagents in the mobile phase for the separation of moxifloxacin and its (R,R)-enantiomer on a reversed-phase column.[23]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that has been successfully applied to the enantiomeric purity assay of moxifloxacin hydrochloride.[5][6][7] This method is capable of separating the (S,S)-isomer from its (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers.[5][6][7] The separation is typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[5][6][7]
Table 1: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase or mobile phase additive. | High resolution, well-established, scalable for preparative separation. | Can be expensive, method development can be time-consuming. |
| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. | High efficiency, low sample and solvent consumption, rapid method development. | Lower loading capacity, sensitivity can be lower than HPLC. |
Protocol: Enantiomeric Purity Assay by Capillary Electrophoresis
This protocol is adapted from a validated method for determining the enantiomeric purity of moxifloxacin hydrochloride.[5][6][7]
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 40 cm total length).
-
Background Electrolyte (BGE): 12.5 mM triethylamine (TEA) phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (HS-γ-CD) and 6% acetonitrile.[5]
-
Separation Conditions:
-
Sample Preparation: Dissolve the moxifloxacin sample in the BGE to a suitable concentration.
-
Procedure: a. Rinse the capillary with 0.1 M NaOH, followed by water, and then equilibrate with the BGE. b. Inject the sample using pressure or voltage. c. Apply the separation voltage and record the electropherogram.
-
Analysis: Identify and quantify the peaks corresponding to the (S,S)-isomer and any isomeric impurities based on their migration times, which are established using reference standards.
Characterization of Moxifloxacin Isomers
Once separated, the individual isomers must be unequivocally identified and characterized. A combination of spectroscopic and chiroptical techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[24][25][26] While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show distinct differences in chemical shifts and coupling constants. The use of chiral shift reagents can induce chemical shift differences in the spectra of enantiomers, allowing for their differentiation and the determination of enantiomeric purity. The proton NMR spectrum of moxifloxacin reveals characteristic signals for the aromatic protons and the protons of the cyclopropyl and diazabicyclononyl moieties.[24][26]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][27][28][29][30] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[30] While enantiomers have identical mass spectra, MS is crucial for identifying the overall structure and can be coupled with a chiral separation technique (e.g., LC-MS) for the analysis of isomeric mixtures.[29][30][31] The fragmentation patterns of moxifloxacin have been studied, providing a basis for structural confirmation.[27]
-
UV-Visible Spectrophotometry: This technique is used for quantitative analysis and is based on the absorption of light by the molecule.[17][32][33][34] Moxifloxacin exhibits a characteristic absorption maximum at approximately 294 nm.[17][34] While the UV spectra of stereoisomers are identical, this method is essential for quantification after separation.
Chiroptical Techniques
Chiroptical techniques are indispensable for studying chiral molecules as they respond differently to polarized light.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8][9][35] It is a highly sensitive method for determining the stereochemistry and absolute configuration of chiral drugs.[8][11][35][36] Enantiomers will produce mirror-image CD spectra, where one enantiomer shows a positive Cotton effect and the other a negative one at the same wavelength.[36] This makes CD an excellent tool for confirming the identity of a separated enantiomer and for determining enantiomeric purity.[11][36]
Caption: Logical workflow for the separation and characterization of moxifloxacin isomers.
Conclusion and Future Perspectives
The synthesis and characterization of moxifloxacin isomers are critical aspects of its development and commercialization, ensuring that the final drug product is safe, effective, and compliant with global regulatory standards. Stereoselective synthesis, primarily focusing on the creation of the chiral (S,S)-diazabicyclononyl intermediate, is key to producing the desired isomer with high purity.
Advanced analytical techniques, particularly chiral HPLC and capillary electrophoresis, are essential for the effective separation of all four potential stereoisomers. A combination of spectroscopic (NMR, MS) and chiroptical (CD) methods provides a self-validating system for the unambiguous characterization and confirmation of the absolute configuration of each isomer.
As analytical technologies continue to advance, we can anticipate the development of even more rapid and sensitive methods for chiral analysis. The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals working with moxifloxacin and other complex chiral pharmaceuticals.
References
-
Berardi, A., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry, 398(1), 155-66. [Link]
-
Lata, S., et al. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Spectroscopy, 69(10), 1144-51. [Link]
-
Wang, Y., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. Organic Process Research & Development, 26(8), 2457–2464. [Link]
-
Wang, Y., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. American Chemical Society. [Link]
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 8-13. [Link]
-
Berardi, A., et al. (2010). Circular Dichroism in Drug Discovery and Development: an Abridged Review. ResearchGate. [Link]
-
MtoZ Biolabs. The Application of Circular Dichroism in Pharmaceutical Analysis. [Link]
-
Ravikumar, M., et al. (2008). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
Ravikumar, M., et al. (2008). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. [Link]
-
Wang, X., et al. (2010). First way of enantioselective synthesis of moxifloxacin intermediate. ResearchGate. [Link]
- CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(10), 6623–6634. [Link]
-
Liu, H.-F., et al. (2010). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
- EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks. [Link]
-
Asghar, S., et al. (2020). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 33(5). [Link]
-
Hotha, K. K., et al. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 819(1), 165-9. [Link]
- WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.
-
Zhang, T., et al. (2015). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate. [Link]
-
Scriba, G. K. G., & Szabó, Z. I. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2217. [Link]
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ResearchGate. [Link]
-
Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. ResearchGate. [Link]
-
Sznitowska, M., et al. (2014). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 71(1), 59-66. [Link]
-
Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]
-
Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. [Link]
-
Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. ResearchGate. [Link]
-
El-Didamony, A. M., et al. (2013). Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride. Journal of the Chinese Chemical Society, 60(5), 551-559. [Link]
-
Al-Omar, M. A. (2018). The 1 H NMR spectrum of moxifloxacin HCl in DMSO-d 6. ResearchGate. [Link]
-
Real Life Pharmacology. (2023). Moxifloxacin Pharmacology. YouTube. [Link]
-
Asghar, S., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(4(Suppl)), 1801-1808. [Link]
-
Cipla Ltd. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. European Patent Office. [Link]
-
Gendeh, H. S., et al. (2024). Moxifloxacin. StatPearls. [Link]
-
Gul, S., et al. (2015). UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands. SciSpace. [Link]
-
RCSB PDB. (n.d.). Moxifloxacin. PDB-101. [Link]
-
Asghar, S., et al. (2019). 1 H-NMR spectrum of moxifloxacin-Ag(I) metal complex. ResearchGate. [Link]
Sources
- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 5. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Application of Circular Dichroism in Pharmaceutical Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 15. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. applications.emro.who.int [applications.emro.who.int]
- 29. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ptfarm.pl [ptfarm.pl]
- 32. researchgate.net [researchgate.net]
- 33. Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 34. scispace.com [scispace.com]
- 35. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 36. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
